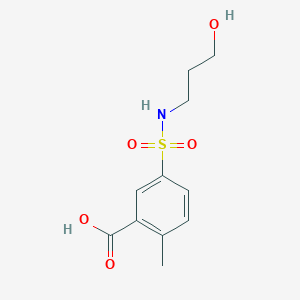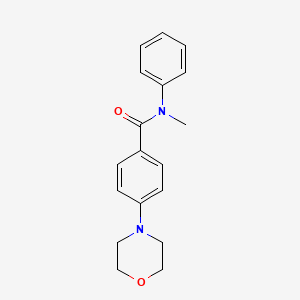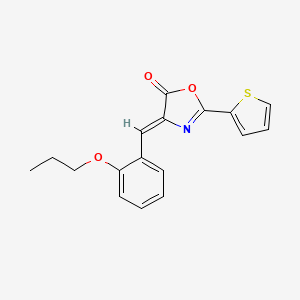![molecular formula C15H10BrN5O3S B4606352 2-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B4606352.png)
2-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
Vue d'ensemble
Description
2-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is a unique organic compound featuring a bromophenyl group attached to a tetrazole ring, which is further connected to a benzisothiazolone structure with a dioxide group. The combination of these functional groups imparts distinct chemical and biological properties, making it a significant subject of research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Step 1 Tetrazole Formation: The synthesis begins with the formation of the tetrazole ring via a cycloaddition reaction between an azide and a nitrile compound. This reaction typically requires a catalyst such as copper(I) and is carried out under mild conditions.
Step 2 Bromophenyl Introduction: The 4-bromophenyl group is introduced through a nucleophilic aromatic substitution reaction, often using 4-bromophenylboronic acid and a suitable palladium catalyst.
Step 3 Benzisothiazolone Synthesis: The benzisothiazolone core is synthesized via a cyclization reaction involving a sulfonamide derivative and a phenolic compound. This step often requires an acidic catalyst and elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound undergoes oxidation reactions, particularly at the sulfur and nitrogen atoms, leading to the formation of sulfoxides and other oxidative derivatives.
Reduction: : Reduction of the nitro group in the compound can be achieved using standard reducing agents like hydrogen gas with a palladium catalyst.
Oxidation: : Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C) is frequently used.
Substitution: : Sodium hydroxide or other strong bases facilitate nucleophilic substitutions.
Oxidation Products: : Sulfoxides, sulphones.
Reduction Products: : Amine derivatives.
Substitution Products: : Various phenyl ring-substituted derivatives.
Applications De Recherche Scientifique
2-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is extensively studied in the fields of:
Chemistry: : As a precursor for synthesizing complex organic molecules.
Biology: : Involved in studying biological pathways due to its interaction with various enzymes and receptors.
Medicine: : Potential therapeutic applications, especially in anti-inflammatory and antimicrobial agents.
Industry: : Used in the development of specialty chemicals and materials.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets. The bromophenyl and tetrazole groups facilitate binding to enzymes and receptors, modulating their activity. The benzisothiazolone moiety is crucial for the compound's stability and overall bioactivity. Pathways involved include enzyme inhibition and receptor antagonism.
Comparaison Avec Des Composés Similaires
Similar Compounds:
2-Benzisothiazol-3(2H)-one 1,1-dioxide: : Similar core structure but lacking the tetrazole and bromophenyl groups.
1-(4-bromophenyl)-1H-tetrazol-5-amine: : Shares the bromophenyl-tetrazole moiety but lacks the benzisothiazolone core.
Uniqueness: The unique combination of a bromophenyl-tetrazole with a benzisothiazolone structure distinguishes this compound from others. This combination provides specific interactions with biological targets that are not observed in similar compounds, making it a valuable molecule for research and application.
This article provides a comprehensive overview of 2-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, highlighting its synthesis, reactions, applications, mechanism, and comparison with similar compounds
Propriétés
IUPAC Name |
2-[[1-(4-bromophenyl)tetrazol-5-yl]methyl]-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN5O3S/c16-10-5-7-11(8-6-10)21-14(17-18-19-21)9-20-15(22)12-3-1-2-4-13(12)25(20,23)24/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDMEPAQBGDFOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC3=NN=NN3C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4606272.png)

![N-(2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-4-chlorobenzamide](/img/structure/B4606292.png)

![(4E)-4-[[2-[(2-fluorophenyl)methoxy]-5-nitrophenyl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B4606309.png)
![2-[1-(3-methyl-2-buten-1-yl)-4-(3-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B4606326.png)
![{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4606332.png)
![DIMETHYL 5-[({1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}CARBONYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE](/img/structure/B4606340.png)
![2-(2,4-dichlorophenoxy)-N-[2-[[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]acetamide](/img/structure/B4606344.png)
![2-{[4-ALLYL-5-(3-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4606346.png)

![N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(4-FLUOROBENZYL)-4-ISOPROPYL-1-BENZENESULFONAMIDE](/img/structure/B4606365.png)
![N~2~-(2-fluorophenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4606372.png)
![9-[3,5-dichloro-4-(prop-2-en-1-yloxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4606378.png)
